N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimalarial Applications
Benzothiophene carboxamide derivatives, closely related to the queried compound, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR), an essential enzyme for the fatty acid synthesis in the malaria parasite. The study highlighted the compound 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide as a significant inhibitor, showcasing the potential of such derivatives in developing new antimalarial drugs (Banerjee et al., 2011).
Molecular Electronics
In the domain of molecular electronics, simple and accessible aryl bromides, which are structurally similar to the target molecule, serve as critical building blocks for thiol end-capped molecular wires. These components, through efficient synthetic transformations, facilitate the construction of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing advanced electronic devices (Stuhr-Hansen et al., 2005).
Photostabilization of PVC
Thiophene derivatives, akin to the mentioned compound, have shown effectiveness in reducing the level of photodegradation in poly(vinyl chloride) (PVC) films. This application is critical in extending the lifespan of PVC materials when exposed to UV radiation, indicating the potential of such molecules in materials science and engineering to improve the durability of plastic products (Balakit et al., 2015).
Drug Synthesis
A practical synthesis approach for an orally active CCR5 antagonist, which shares structural similarities with the target molecule, showcases the versatility of bromophenyl and ethoxyphenyl components in medicinal chemistry. This method highlights the importance of these functional groups in creating effective pharmaceutical agents (Ikemoto et al., 2005).
Carbonic Anhydrase Inhibition
Compounds structurally related to the queried molecule have been tested as inhibitors of carbonic anhydrase isoenzymes, demonstrating significant inhibitory activity. This application is particularly relevant in designing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of edema (Supuran et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOTXHKHBOAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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